N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
Descripción
N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a fluorinated pyrazole derivative characterized by a 1H-pyrazole core substituted with two distinct 4-fluorobenzyl groups. One 4-fluorobenzyl group is attached to the pyrazole nitrogen at position 1, while the second is linked via an ether oxygen at position 2.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F4N3O2/c25-17-5-1-15(2-6-17)12-31-13-20(23(32)29-22-10-9-19(27)11-21(22)28)24(30-31)33-14-16-3-7-18(26)8-4-16/h1-11,13H,12,14H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUFILPCSADBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)OCC3=CC=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Similarities :
- Shares the 1-(4-fluorobenzyl)-pyrazole core.
- Carboxamide group at pyrazole position 3.
Key Differences :
- Position 3 substituent: A 5-(2-furyl)isoxazole replaces the 4-fluorobenzyloxy group.
- Carboxamide linked to a simple aryl group (vs. 2,4-difluorophenyl).
Implications :
- The furyl-isoxazole moiety may enhance π-π stacking interactions compared to the ether-linked benzyl group. However, reduced fluorination could decrease metabolic stability .
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide
Structural Similarities :
- Pyrazole core with a carboxamide group.
- Fluorinated aromatic substituents (4-fluorobenzenesulfonyl).
Key Differences :
- Chlorinated benzyl group at position 1 (vs. fluorinated).
- Sulfonamide linkage (vs. carboxamide).
- Methyl substituent at pyrazole position 3.
Implications :
- The sulfonamide group may improve solubility but reduce cell permeability compared to carboxamides. Chlorine atoms increase steric bulk but may raise toxicity concerns .
N-(2,4-Difluorobenzyl)-1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxamide
Structural Similarities :
- Fluorinated aromatic substituents (2,4-difluorobenzyl and 4-fluorophenyl).
- Carboxamide group.
Key Differences :
- Heterocycle: 1,2,3-triazole (vs. pyrazole).
- Pyridinyl substituent at position 4.
Implications :
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Structural Similarities :
- Carboxamide linked to 2,4-difluorophenyl.
- Fluorinated aromatic groups.
Key Differences :
- Simpler pyrazole substitution: Methyl group at position 1 (vs. 4-fluorobenzyl).
- No ether-linked substituent.
Implications :
- Reduced steric bulk may improve solubility but decrease binding avidity to hydrophobic targets. The absence of a benzyloxy group limits opportunities for secondary interactions .
Key Research Findings from Analogues
- Fluorination Impact : Fluorinated benzyl groups (e.g., 4-fluorobenzyl) are recurrent in analogues, suggesting a role in enhancing metabolic stability and target binding through hydrophobic and electrostatic interactions .
- Heterocycle Flexibility : Pyrazole derivatives are often preferred for their synthetic accessibility, while triazoles (e.g., ) introduce additional hydrogen-bonding capabilities .
- Biological Activity Trends : Sulfonamide-linked compounds () show antibacterial activity, whereas carboxamides with fluorinated aryl groups (e.g., ) are explored for receptor modulation. The target compound’s dual fluorobenzyl groups may position it for similar applications, though specific data are lacking.
Q & A
Q. Q1. What are the optimal synthetic routes for N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide?
A1. The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the pyrazole core via cyclization reactions, often using substituted hydrazines and β-keto esters under acidic conditions.
- Step 2 : Functionalization at the 1- and 3-positions using fluorinated benzyl halides (e.g., 4-fluorobenzyl bromide) via nucleophilic substitution.
- Step 3 : Carboxamide formation at the 4-position via coupling reactions with 2,4-difluoroaniline using EDC/HOBt or other carbodiimide-based reagents .
Critical factors : Solvent choice (e.g., DMF or acetonitrile), temperature control (0–60°C), and purification via column chromatography or recrystallization .
Q. Q2. How can researchers confirm the structural integrity of this compound?
A2. Use a combination of analytical methods:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl groups at 1- and 3-positions) and carboxamide linkage.
- HRMS : Confirm molecular formula (C₂₄H₁₇F₃N₂O₂).
- X-ray crystallography (if crystals are obtainable): Validate spatial arrangement of difluorophenyl and fluorobenzyl groups .
Common pitfalls : Overlapping signals in NMR due to fluorine atoms; ensure deuterated solvents are free of proton impurities .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported bioactivity data for fluorinated pyrazole carboxamides?
A3. Contradictions often arise from:
- Varied assay conditions : Standardize protocols (e.g., cell lines, incubation times).
- Structural analogs : Compare with compounds like N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, which shares fluorinated aryl groups but differs in heterocyclic core .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify target proteins (e.g., kinases or GPCRs) and validate selectivity .
Recommendation : Cross-reference bioactivity data with structural analogs and computational docking models .
Q. Q4. How can researchers optimize the pharmacokinetic profile of this compound?
A4. Address key parameters:
- Lipophilicity : Introduce polar groups (e.g., hydroxyl or amine) without disrupting fluorobenzyl interactions.
- Metabolic stability : Replace labile ether linkages (e.g., benzyloxy groups) with bioisosteres like triazoles .
- Solubility : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) for in vivo studies .
Data-driven approach : Perform ADMET assays early to prioritize analogs with favorable LogP (2.5–4.0) and plasma protein binding <90% .
Q. Q5. What computational methods predict binding interactions of this compound with biological targets?
A5. Use hybrid approaches:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or EGFR.
- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR : Develop models using descriptors like polar surface area (PSA) and Fsp³ (fraction of sp³ carbons) to correlate structure with activity .
Validation : Cross-check predictions with experimental IC₅₀ values from kinase inhibition assays .
Methodological Challenges
Q. Q6. How to address low yields in the final coupling step of the synthesis?
A6. Troubleshooting steps:
- Activation : Switch from EDC/HOBt to HATU or PyBOP for better carboxamide activation.
- Base selection : Use DIEA instead of TEA to minimize side reactions.
- Temperature : Conduct reactions at 0–4°C to reduce epimerization or decomposition .
Alternative routes : Explore microwave-assisted synthesis to accelerate reaction times and improve yields .
Q. Q7. What are the best practices for crystallizing this compound for X-ray studies?
A7. Key considerations:
- Solvent systems : Use slow evaporation in mixed solvents (e.g., ethyl acetate/hexane or DCM/methanol).
- Temperature gradients : Gradual cooling from 40°C to 4°C to promote crystal growth.
- Seeding : Introduce microcrystals from analogous compounds (e.g., N-(3,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide) to induce nucleation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
